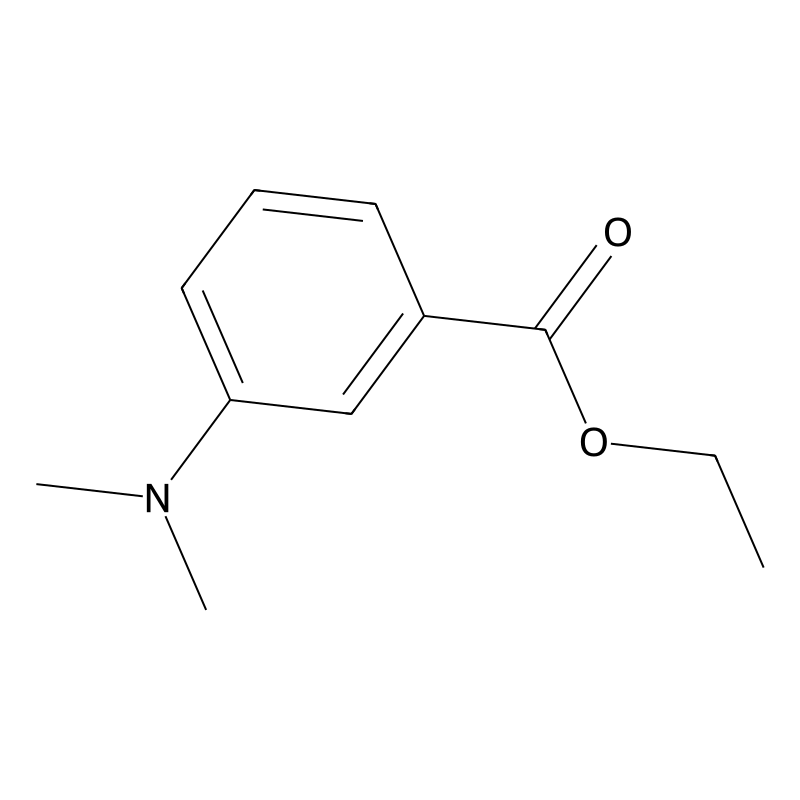

Ethyl 3-(dimethylamino)benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 3-(dimethylamino)benzoate is a chemical compound characterized by the presence of a benzoate group attached to an ethyl ester and a dimethylamino substituent. Its molecular formula is , and it is classified as an aromatic compound due to the benzene ring in its structure. The compound is often used in various chemical syntheses and biological applications due to its unique properties.

This compound exhibits notable biological activities, particularly in antimicrobial applications. Research indicates that compounds structurally similar to Ethyl 3-(dimethylamino)benzoate have shown effectiveness against various mycobacterial species, outperforming traditional antibiotics like ciprofloxacin and isoniazid. Its mechanism of action typically involves targeting carboxyl groups in biological molecules, leading to the formation of stable amide bonds that can influence metabolic pathways.

Several methods exist for synthesizing Ethyl 3-(dimethylamino)benzoate:

- Direct Esterification: This method involves reacting 3-(dimethylamino)benzoic acid with ethanol in the presence of a catalyst, typically an acid catalyst, to yield the desired ester.

- Reduction Reactions: Starting from nitro or carbonyl precursors, reduction processes can yield Ethyl 3-(dimethylamino)benzoate through controlled hydrogenation reactions .

- Green Chemistry Approaches: Recent advancements focus on environmentally friendly methods that minimize waste and utilize recyclable solvents and catalysts .

Ethyl 3-(dimethylamino)benzoate finds applications in:

- Pharmaceuticals: Used as an intermediate in the synthesis of various drugs due to its ability to form stable amide bonds.

- Agricultural Chemicals: Explored for potential use in agrochemicals due to its antimicrobial properties.

- Chemical Synthesis: Serves as a reagent in organic synthesis, particularly in peptide coupling reactions.

Studies on interaction mechanisms involving Ethyl 3-(dimethylamino)benzoate reveal its capacity to form complexes with various biological molecules. Its interactions with carboxylic acids and primary amines are particularly significant, facilitating the formation of amide bonds critical for biological functions. Furthermore, its solubility profile suggests potential for use in drug formulation where bioavailability is a concern.

Several compounds share structural similarities with Ethyl 3-(dimethylamino)benzoate. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl 4-(dimethylamino)benzoate | Aromatic Hydrocarbon | Exhibits different biological activity profiles |

| Benzocaine (Ethyl p-aminobenzoate) | Aromatic Amine | Commonly used as a local anesthetic |

| Dimethylaminobenzoic Acid | Amino Acid Derivative | Used primarily in pharmaceutical applications |

Ethyl 3-(dimethylamino)benzoate distinguishes itself through its specific reactivity patterns and biological activity against certain pathogens, making it a valuable compound in both synthetic and medicinal chemistry contexts.